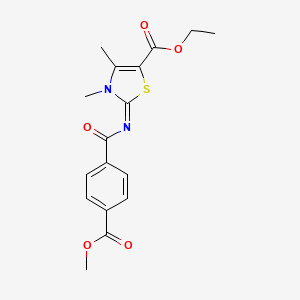

Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative featuring:

- A thiazole core with a 5-carboxylate ester group.

- An imino linkage at position 2, substituted with a 4-methoxycarbonylbenzoyl group.

- Methyl groups at positions 3 and 4 of the thiazole ring.

Properties

IUPAC Name |

ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-5-24-16(22)13-10(2)19(3)17(25-13)18-14(20)11-6-8-12(9-7-11)15(21)23-4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKOOWUBEZACEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C(=O)OC)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis This involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole and benzoyl derivatives.

Scientific Research Applications

Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of thiazole derivatives.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzoyl and ester groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds and their implications are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, cyano) at position 2 enhance stability and influence reactivity during further functionalization .

- Hydroxy or methoxy groups on the aromatic ring improve solubility and biological targeting (e.g., febuxostat intermediates ).

- Dihydrothiazole derivatives exhibit conformational flexibility, impacting binding interactions in medicinal chemistry .

Biological Activity

Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that various thiazole compounds exhibit significant activity against a range of bacterial and fungal strains. For instance, derivatives with specific substitutions have shown minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.25 |

| Compound B | Escherichia coli | 12.5 |

| This compound | TBD |

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including this compound, possess significant anticancer properties. A series of related compounds demonstrated improved antiproliferative activity against various cancer cell lines compared to their precursors. For example, modifications in the thiazole structure were linked to enhanced inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| SMART A | Melanoma | Low nM |

| SMART B | Prostate Cancer | Low nM |

| This compound | TBD |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have shown that they disrupt microtubule dynamics by inhibiting tubulin polymerization.

- Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activities that may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of thiazole derivatives:

- Study on Antibacterial Activity : In vitro evaluations demonstrated that specific modifications in the thiazole ring significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .

- Study on Anticancer Properties : A recent investigation into the structure-activity relationship (SAR) of methoxybenzoyl-thiazoles revealed that certain substitutions led to markedly increased cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.